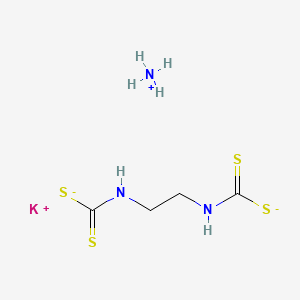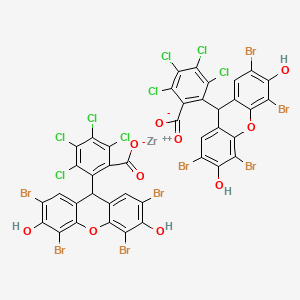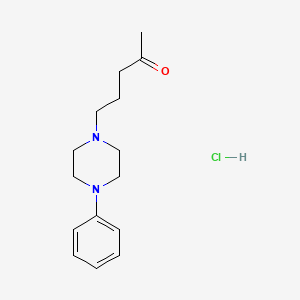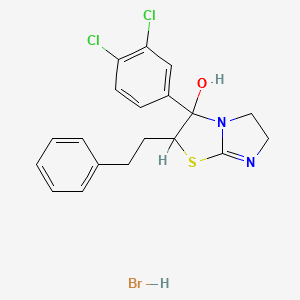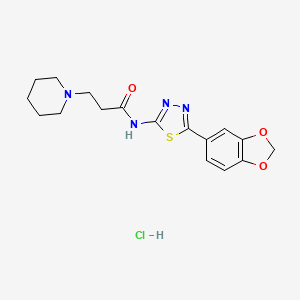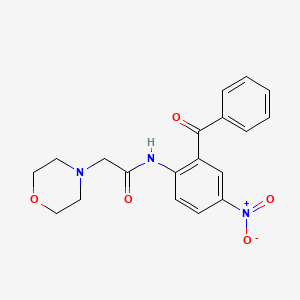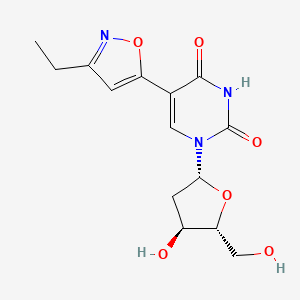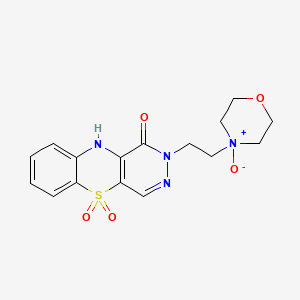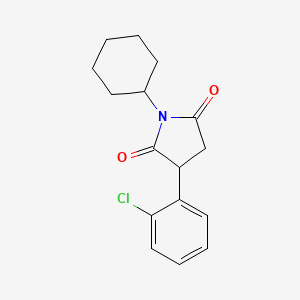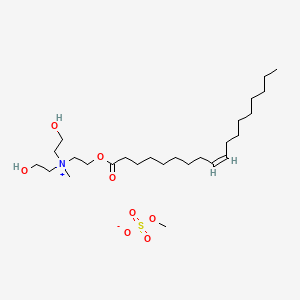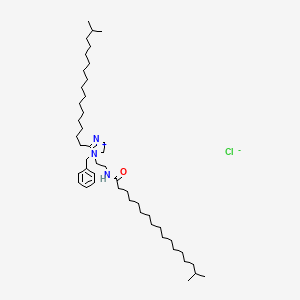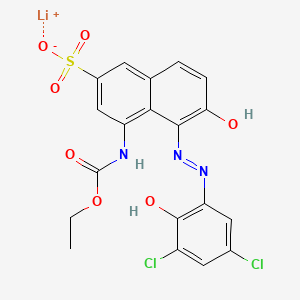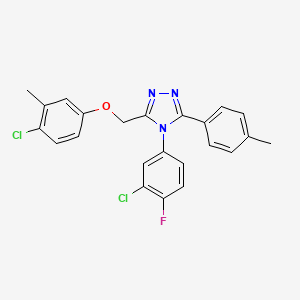
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-methylphenyl)- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes chloro, fluoro, and methyl groups attached to phenyl rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors. For this compound, the synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Substitution Reactions: Introduction of the chloro, fluoro, and methyl groups can be done through electrophilic aromatic substitution reactions.
Coupling Reactions: The phenoxy methyl group can be introduced via nucleophilic substitution or coupling reactions using appropriate phenol derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and analysis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are used in the development of antifungal and antibacterial drugs.
Anticancer Agents: Some triazole compounds exhibit anticancer activity and are studied for their potential in cancer therapy.
Industry
Agriculture: Triazole compounds are used in the formulation of pesticides and herbicides.
Pharmaceuticals: They are key intermediates in the synthesis of various pharmaceutical drugs.
作用机制
The mechanism of action of 4H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The presence of chloro, fluoro, and methyl groups can influence the compound’s binding affinity and specificity. These compounds may inhibit enzyme activity or disrupt cellular processes, leading to their biological effects.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
Benzotriazole: A triazole compound with a fused benzene ring.
Tetrazole: A similar heterocyclic compound with four nitrogen atoms.
Uniqueness
The unique substitution pattern of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-methylphenyl)- distinguishes it from other triazole derivatives. The presence of multiple halogen and methyl groups can significantly impact its chemical reactivity and biological activity, making it a compound of interest in various fields of research.
属性
CAS 编号 |
141079-16-5 |
|---|---|
分子式 |
C23H18Cl2FN3O |
分子量 |
442.3 g/mol |
IUPAC 名称 |
4-(3-chloro-4-fluorophenyl)-3-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H18Cl2FN3O/c1-14-3-5-16(6-4-14)23-28-27-22(13-30-18-8-9-19(24)15(2)11-18)29(23)17-7-10-21(26)20(25)12-17/h3-12H,13H2,1-2H3 |
InChI 键 |
VRJUAJLWVAKXSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)COC4=CC(=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


